2,2-Difluoro-1,3-dimethylimidazolidine
Overview
Description
2,2-Difluoro-1,3-dimethylimidazolidine, also known as this compound, is a useful research compound. Its molecular formula is C5H10F2N2 and its molecular weight is 136.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Dehydrating Reagent in Synthesis
2,2-Difluoro-1,3-dimethylimidazolidine (DFI) is utilized not only for fluorination but also as a dehydrating reagent. This property of DFI has been applied in the synthesis of dihydrofurans, which serve as potential starting materials for various anticancer or antiviral drugs (Umetani, Sonoda, & Komatsu, 2003) (Umetani, Sonoda, & Komatsu, 2004).
Synthesis of Carbene Complexes
DFI has been used as a precursor in the synthesis of p-block element carbene complexes. These complexes have been compared with established carbene precursors like chloro-amidinium chlorides. The synthesis approach involving DFI allows for the production of ionic liquids in high yield and purity (Böttcher et al., 2014).
Surface Modification of Polymers
DFI is employed as a fluorinating agent for the modification of hyperbranched polyglycidol. Studies on the aggregation behavior and surface tension of the fluorinated product in aqueous solutions revealed significant properties like size stability and reduced surface tension (Xie et al., 2013).
Synthesis of Carbene Complexes of Metal Fluorides
DFI has been utilized in the synthesis of carbene complexes of Ge(IV)- and Sn(IV)-fluorides. These complexes have been characterized by single-crystal X-ray diffraction, demonstrating the utility of DFI in inorganic synthesis (Böttcher, Bassil, & Röschenthaler, 2012).
Anti-emulsifying Properties
The hydroxy groups of hyperbranched polyglycerols have been replaced with fluorine using DFI. This modification led to the development of fluorinated polyglycerols with varying anti-emulsifying behavior, which was investigated through surface tension relaxation methods (Han Fu, 2011).
Mechanism of Action
Target of Action
The primary target of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) are alcohols, aldehydes, and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
DFI acts as a deoxo-fluorinating agent . It interacts with its targets (alcohols, aldehydes, and ketones) by replacing the oxygen atom with a fluorine atom, resulting in the formation of monofluorides and gem-difluorides .
Biochemical Pathways
The action of DFI affects the biochemical pathways involving alcohols, aldehydes, and ketones. By converting these compounds to their fluorinated counterparts, DFI alters the downstream reactions in these pathways. The exact effects can vary depending on the specific pathway and the role of the original compound .
Result of Action
The result of DFI’s action is the conversion of alcohols to monofluorides, and aldehydes/ketones to gem-difluorides . This can have various molecular and cellular effects, depending on the role of the original compounds in the cell’s biochemistry.
Action Environment
The action, efficacy, and stability of DFI can be influenced by various environmental factors. For instance, the reaction conditions (e.g., temperature, pH) can affect the efficiency of the fluorination process . Additionally, the presence of other compounds in the reaction mixture can potentially interfere with DFI’s action.
Biochemical Analysis
Biochemical Properties
2,2-Difluoro-1,3-dimethylimidazolidine plays a significant role in biochemical reactions, particularly in the fluorination of alcohols, aldehydes, and ketones. It interacts with various enzymes and proteins, facilitating the conversion of these substrates into their fluorinated counterparts . The compound’s nucleophilic properties enable it to form covalent bonds with electrophilic centers in biomolecules, leading to the formation of stable fluorinated products . This interaction is crucial for studying the effects of fluorine substitution on the biological activity of organic molecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to introduce fluorine atoms into biomolecules can alter their function and stability, leading to changes in cellular behavior . For instance, fluorinated compounds often exhibit increased metabolic stability and altered interactions with cellular receptors, which can impact cell signaling and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. This interaction can result in the inhibition or activation of enzymes, depending on the nature of the fluorinated product . The compound’s ability to modify the electronic properties of biomolecules through fluorine substitution can lead to changes in their reactivity and interactions with other cellular components . This mechanism is particularly useful in the study of enzyme function and the development of enzyme inhibitors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its reactivity can decrease over prolonged periods . Studies have shown that the compound can degrade over time, leading to a reduction in its fluorinating efficiency . Long-term exposure to the compound in in vitro and in vivo studies has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively fluorinate target biomolecules without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including damage to the central nervous system and respiratory system . These adverse effects highlight the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a fluorinating agent. This process can affect metabolic flux and the levels of metabolites in cells, leading to changes in cellular function and metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s ability to form stable covalent bonds with biomolecules can affect its localization and accumulation in specific cellular compartments . This property is important for studying the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within cells, where it exerts its biochemical effects
Properties
IUPAC Name |
2,2-difluoro-1,3-dimethylimidazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2/c1-8-3-4-9(2)5(8,6)7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDCBOKBTJIJBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381273 | |
Record name | 2,2-Difluoro-1,3-dimethylimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220405-40-3 | |
Record name | 2,2-Difluoro-1,3-dimethylimidazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220405-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Difluoro-1,3-dimethylimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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